Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

Catalog No.
S1489048
CAS No.
61128-46-9
M.F
C37H28N2O8
M. Wt
628.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzo...

CAS Number

61128-46-9

Product Name

Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

IUPAC Name

benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

Molecular Formula

C37H28N2O8

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33;7-5-2-1-3-6(8)4-5/h3-16H,1-2H3;1-4H,7-8H2

InChI Key

VYLFLJXGGIUQKT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N

Synonyms

1,3-Isobenzofurandione,5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-,polymerwith1,3-benzenediamine;3-isobenzofurandione,5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-p;olymerwith1,3-benzenediamine;poly(bisphenola-co-4-nitrophthalicanhy-d

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N

Membrane Technology

Due to its good chemical resistance and high thermal stability, PEI is being explored for developing advanced membranes for various separation processes. Research suggests its potential for applications like gas separation, water purification, and reverse osmosis []. The ability to modify PEI's structure allows for tailoring its properties for specific separation needs.

Composite Materials

PEI can be combined with other materials like fillers and fibers to create composite materials with enhanced properties. These composites find applications in various scientific fields, including aerospace and automotive research. Studies have shown that PEI composites exhibit superior mechanical strength, thermal stability, and lightweight characteristics, making them ideal for lightweight and high-performance components [].

Origin and Significance

PEI is a relatively new polymer, first developed in 1982 by General Electric Company (now SABIC) under the trade name ULTEM™ [1]. It belongs to the class of amorphous, high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and flame resistance. PEI's significance lies in its ability to withstand harsh environments while maintaining its properties, making it a versatile material for demanding scientific applications [2].


Molecular Structure Analysis

PEI is a condensation polymer derived from the reaction of aromatic diamines and dianhydrides [3]. Its backbone consists of alternating imide and ether linkages, giving it the chemical formula (C37H24O6N2)n [1]. This structure offers several key features:

  • Rigidity: The imide rings provide structural rigidity, contributing to PEI's high strength and stiffness [2].
  • Thermal stability: The strong covalent bonds within the imide rings and ether linkages allow PEI to withstand high temperatures without degradation [1].
  • Processability: The presence of ether linkages makes PEI melt-processable, unlike other polyimides which require high-temperature curing [2].

Chemical Reactions Analysis

Synthesis

PEI is typically synthesized through a two-step process [3]:

  • Diamine and dianhydride reaction

    Aromatic diamines and dianhydrides react in a condensation reaction to form a polyamic acid intermediate.

  • Cyclization

    The polyamic acid is then cyclized through heat treatment, removing water molecules and forming the final PEI structure.

Balanced Chemical Equation (example):

This equation represents the synthesis of PEI from dianhydride hexanetetracarboxylic dianhydride (HTDA) and diamine 1,4-phenylenediamine (PDA):

n HTDA + n PDA → n(PEI) + 2n H2O [3]

Decomposition

At very high temperatures (above 500°C), PEI can decompose through chain scission, releasing volatile organic compounds [4].

Other Reactions

PEI can undergo various chemical reactions depending on the specific application. For instance, it can be surface-modified to improve adhesion or functionality for specific research purposes [5].


Physical And Chemical Properties Analysis

  • Melting Point: 217°C (422°F) [1].
  • Glass transition temperature (Tg): Around 217°C (422°F) [1]. Above Tg, PEI exhibits rubbery behavior.
  • Density: 1.27 g/cm³ [1].
  • Solubility: Insoluble in most common solvents like water, alcohols, and aliphatics. Soluble in some chlorinated solvents like dichloromethane (DCM) but prone to stress cracking [2].
  • Stability: Excellent resistance to hydrolysis, oxidation, and many chemicals. However, susceptible to degradation by strong acids and bases [2].

Mechanism of Action (Not Applicable)

  • Toxicity: Generally considered to be non-toxic [7]. However, inhalation of dust particles during processing may cause respiratory irritation.
  • Flammability: PEI is classified as a self-extinguishing material with a high flammability rating (UL 94 HB) [8]. It releases smoke and fumes upon combustion, requiring proper ventilation.
  • Reactivity: Stable under normal conditions. However, it can react with strong oxidizing agents [7].
Safety Precautions

Standard laboratory safety protocols should be followed when handling PEI, including wearing gloves, eye protection, and working in a well-ventilated area.

Data Source:

  • Wikipedia:
  • Omnexus - SpecialChem:
  • Sigma-Aldrich:
  • Fire Science and Technology: )
  • Journal of Materials Science: )
  • [Journal of Controlled Release](

Other CAS

61128-46-9

General Manufacturing Information

1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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